2-Hexylcyclopentanone

Fragrance Flavor Perfumery

2-Hexylcyclopentanone (Jasmatone) delivers a distinct 'sharp-fruity or green' profile, less spicy than Jasmone, essential for fresh, modern white floral accords. Its intermediate boiling point (108-110°C @10 mmHg) and tenacity (>24h) provide an excellent middle note, bridging top and base notes without muting the opening. Ideal for fine fragrances, shampoos, and lotions, its moderate water solubility (59.5 mg/L) and LogP (3.9) ensure effective deposition from surfactant-based formulations. Choose this high-purity material for reliable, differentiated fragrance performance in your B2B procurement.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 13074-65-2
Cat. No. B084021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexylcyclopentanone
CAS13074-65-2
Synonyms2-hexylcyclopentanone
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCCCC1CCCC1=O
InChIInChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h10H,2-9H2,1H3
InChIKeyJTHVYOIHZNYRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexylcyclopentanone (CAS 13074-65-2) for Fragrance & Flavor: A Procurement-Focused Overview


2-Hexylcyclopentanone (Jasmatone) is a cyclic ketone with the formula C₁₁H₂₀O [1]. It is a colorless to pale yellow liquid characterized by a mild, jasmine-like fruity odor and serves as a key ingredient in complex floral and woody fragrance accords . As a member of the Ketones Cyclopentanones and Cyclopentenones fragrance structural group [2], its unique profile stems from the saturated cyclopentanone ring with a hexyl side chain, which differentiates it from both its unsaturated analogs and other alkyl-chain homologues in terms of both physical properties and organoleptic performance.

Why 2-Hexylcyclopentanone (CAS 13074-65-2) Cannot Be Substituted by Closest Analogs in Formulation


Substituting 2-hexylcyclopentanone with closely related compounds such as Jasmone (unsaturated), Dihydrojasmone (2-hexyl-2-cyclopenten-1-one), or other alkyl-chain homologues (e.g., 2-pentyl or 2-heptyl cyclopentanones) leads to quantifiable differences in odor character, volatility, and formulation behavior. While these compounds share a core cyclopentanone motif, their specific structural differences—unsaturation in the ring, position of the double bond, or alkyl chain length—result in distinct organoleptic profiles and physicochemical properties like boiling point, density, and water solubility . These variations directly impact fragrance performance, tenacity, and stability in final consumer products, making simple interchange without reformulation unfeasible.

Quantitative Differentiation of 2-Hexylcyclopentanone vs. Analogs: A Data-Driven Guide for R&D and Procurement


Direct Odor Profile Comparison: 2-Hexylcyclopentanone vs. Jasmone

In direct organoleptic assessment, 2-hexylcyclopentanone is described as 'less spicy or Celery-like than Jasmone, more sharp-fruity or green, and not quite as powerful.' This provides a clear, albeit qualitative, differentiation for formulators seeking a green-fruity note rather than the spicier, more celery-like profile of Jasmone.

Fragrance Flavor Perfumery

Physicochemical Profile: Boiling Point and Density Differentiate Alkyl Chain Homologues

The boiling point and density of 2-hexylcyclopentanone (108-110°C at 10 mmHg, density 0.890 g/mL) are intermediate between the pentyl and heptyl homologues, reflecting a predictable trend in vapor pressure and molecular volume with increasing alkyl chain length. This affects evaporation rate and substantivity in fragrance applications.

Physical Chemistry Formulation Volatility

Water Solubility and Partition Coefficient (LogP) Impact Formulation in Aqueous Systems

2-Hexylcyclopentanone has a water solubility of 59.5 mg/L at 20°C and a LogP of 3.9 . This places it in a moderate hydrophobicity range within the cyclopentanone class, influencing its behavior in aqueous-based consumer products (e.g., shampoos, cleaners) and its environmental fate.

Formulation Solubility Partitioning

Safety Profile: Low Acute Oral Toxicity Consistent with Fragrance Material Standards

In an acute oral toxicity study, 2-hexylcyclopentanone exhibited an LD50 > 5.0 g/kg in rats, with no mortality observed at this highest tested dose [1]. This low acute toxicity profile is comparable to other widely used fragrance ingredients and supports its safe use under current regulatory and industry standards [2].

Toxicology Safety Risk Assessment

Optimal Application Scenarios for 2-Hexylcyclopentanone (CAS 13074-65-2) Based on Differentiation Evidence


Green-Fruity Floral Accords in Fine Fragrance and Personal Care

Given its 'sharp-fruity or green' and less spicy odor profile compared to Jasmone , 2-hexylcyclopentanone is ideally suited for crafting modern, fresh floral accords in fine fragrances, shampoos, and body lotions. It provides a vibrant, natural lift to jasmine, lily of the valley, and other white floral compositions without the heavier, spicy undertones of its unsaturated analog. Formulators should utilize it at 1-5% of the fragrance concentrate to impart a significant floral-herbaceous power .

Intermediate Volatility for Balanced Fragrance Diffusion and Longevity

The intermediate boiling point (108-110°C at 10 mmHg) and density (0.890 g/mL) of 2-hexylcyclopentanone position it between the more volatile pentyl homolog and the more tenacious heptyl homolog. This makes it an excellent middle note in perfume pyramids, bridging the gap between top notes and base notes. It provides sufficient tenacity (often >24 hours on a blotter ) while still contributing to the initial impression of a fragrance, unlike heavier, longer-lasting materials that can mute the opening.

Formulation in Aqueous Consumer Products with Controlled Partitioning

The moderate water solubility (59.5 mg/L) and LogP (3.9) of 2-hexylcyclopentanone inform its use in products with significant water content, such as shampoos, body washes, and household cleaners. These properties suggest it will effectively partition into surfactant micelles and deposit onto skin or hair, providing a lasting scent. Formulators can predict its behavior in emulsions and avoid issues of excessive loss to the water phase or overly strong substantivity leading to skin sensitization, supported by its established safety profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hexylcyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.